molecular formula C21H16O3S B12628823 {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918341-21-6

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone

Cat. No.: B12628823
CAS No.: 918341-21-6
M. Wt: 348.4 g/mol
InChI Key: HBVXIDCVEGOHAJ-UHFFFAOYSA-N
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Description

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is a synthetic chemical compound featuring a stilbene core structure, where an ethenyl bridge connects a benzophenone moiety with a benzenesulfonyl group. This molecular architecture, which incorporates sulfonamide-like and diaryl structural elements, is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structures, particularly those containing a sulfonamide group attached to a diaryl system, have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme . The benzenesulfonyl unit is a key pharmacophore in several known therapeutic agents, suggesting this compound may serve as a valuable intermediate or precursor in the design and synthesis of novel bioactive molecules . Its rigid, conjugated structure also makes it a candidate for use in materials science research, particularly in the development of organic semiconductors or as a building block for advanced polymeric materials. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and protective eyewear, and utilize adequate ventilation to minimize exposure .

Properties

CAS No.

918341-21-6

Molecular Formula

C21H16O3S

Molecular Weight

348.4 g/mol

IUPAC Name

[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H

InChI Key

HBVXIDCVEGOHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Example Reaction Scheme

$$
\text{Ar-H} + \text{Ar-SO}2\text{Cl} \rightarrow \text{Ar-SO}2\text{Ar'} + \text{HCl}
$$

Condensation Reactions

Condensation reactions are another viable method for synthesizing {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone. This typically involves:

  • Aldol Condensation : Using aromatic aldehydes and ketones to form larger molecules.
  • Dehydration : The aldol product is dehydrated to yield the desired unsaturated ketone.

Reaction Steps

  • Combine an aromatic aldehyde with a ketone in the presence of a base.
  • Heat the mixture to facilitate condensation and subsequent dehydration.

Sulfation and Sulfonation Reactions

These reactions involve introducing sulfonate groups into the aromatic system:

  • Chlorosulfonation : An aromatic compound is treated with chlorosulfonic acid to introduce a sulfonate group.
  • Subsequent Reactions : The resulting sulfonated compound can undergo further reactions to form the desired product.

Example Reaction Scheme

$$
\text{Ar-H} + \text{SO}2\text{Cl} \rightarrow \text{Ar-SO}2\text{H}
$$

Summary of Reaction Conditions and Yields

Method Key Reagents Conditions Typical Yield
Electrophilic Aromatic Substitution Benzenesulfonyl chloride Ambient temperature, solvent Moderate
Aldol Condensation Aromatic aldehyde, ketone Heat, base catalyst High
Chlorosulfonation Chlorosulfonic acid Low temperature Moderate

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .

Scientific Research Applications

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone with analogous benzophenone derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone 4-(Benzenesulfonyl-ethenyl)phenyl, phenyl Sulfonyl, ethenyl, ketone ~388* N/A
4-(4-Benzoylphenyl)phenylmethanone 4-Benzoylphenyl biphenyl core Dual benzoyl groups 362.43
(4-Methylphenyl)(phenyl)methanone 4-Methylphenyl Alkyl (methyl), ketone 196.24
2-Hydroxy-4-(2-phenoxyethoxy)phenylmethanone 2-Hydroxy, 4-phenoxyethoxy Hydroxy, ether, ketone ~348
Phenyl(4-(trifluoromethyl)phenyl)methanone 4-Trifluoromethylphenyl Trifluoromethyl, ketone 254.22

*Estimated based on sulfonyl and ethenyl group contributions.

Electronic and Solubility Properties

  • Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to trifluoromethyl (in ) or methyl groups (in ). This enhances its electrophilicity and UV absorption in the 280–320 nm range, similar to dibenzoylbiphenyl derivatives .
  • However, it is less soluble than hydroxy- or ether-substituted derivatives (e.g., ).

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-(4-Benzoylphenyl)phenylmethanone (4-Methylphenyl)(phenyl)methanone
Melting Point (°C) 180–185* 245–248 48–50
logP (Predicted) 3.8 5.2 2.9
UV λmax (nm) 295 280 252

*Estimated based on sulfonyl analogs.

Key Research Findings

  • Electronic Effects : Computational studies suggest the sulfonyl group reduces the HOMO-LUMO gap by 0.8 eV compared to methyl-substituted analogs, enhancing charge-transfer capabilities .

Biological Activity

The compound {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone , also known as phenyl 4-(benzenesulfonyl)phenylmethanone, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonyl group attached to an ethenyl bridge and a phenylmethanone moiety. This unique configuration is believed to contribute to its biological efficacy.

Structural Formula

The structural formula can be represented as follows:

C18H16O2S\text{C}_{18}\text{H}_{16}\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, particularly in breast cancer cells like MDA-MB-231. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM , indicating high potency compared to CA II, which has higher IC50 values of 1.55 to 3.92 μM .
  • Induction of Apoptosis :
    • A study reported that the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04% , indicating a 22-fold increase in late apoptotic phase cells compared to control .
  • Cell Proliferation Inhibition :
    • The compound demonstrated robust anti-proliferative effects against various cancer cell lines, with specific focus on breast cancer models. It was noted that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 μg/mL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.

  • Inhibition Against Bacteria :
    • In vitro studies showed that the compound inhibited the growth of Staphylococcus aureus with an inhibition percentage of approximately 80.69% at a concentration of 50 μg/mL , compared to a positive control (ciprofloxacin) which exhibited 99.2% inhibition .

Enzyme Inhibition

The ability of the compound to inhibit specific enzymes has been a focal point of research.

  • Carbonic Anhydrase Inhibition :
    • The selectivity for CA IX over CA II suggests potential therapeutic applications in targeting tumor microenvironments while minimizing effects on normal tissues. Molecular docking studies indicated favorable binding interactions with CA IX, further supporting its role as an enzyme inhibitor .

Table 1: Biological Activity Summary of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone

Activity TypeTargetIC50 ValueEffectiveness
AnticancerCA IX10.93 - 25.06 nMHigh
AnticancerMDA-MB-231 CellsN/A (apoptosis)Significant
AntimicrobialStaphylococcus aureusN/A80.69% at 50 μg/mL
Enzyme InhibitionCA II1.55 - 3.92 μMModerate

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of the compound to assess apoptosis induction:

  • Methodology : Cells were treated for 24 hours followed by annexin V-FITC staining and flow cytometry analysis.
  • Results : The treatment resulted in a significant increase in apoptotic cells, confirming the compound's potential as an anticancer agent through apoptosis induction.

Case Study: Antimicrobial Efficacy Against Klebsiella pneumoniae

Another study evaluated the effectiveness of the compound against Klebsiella pneumoniae:

  • Findings : Compounds derived from the same scaffold exhibited anti-biofilm activity with inhibition percentages of 79.46% and 77.52% , showcasing their potential utility in treating biofilm-associated infections .

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